molecular formula C20H18O7 B1510731 Irgacure 754 CAS No. 211510-16-6

Irgacure 754

Cat. No. B1510731
M. Wt: 370.4 g/mol
InChI Key: FIOCEWASVZHBTK-UHFFFAOYSA-N
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Description

Irgacure 754 is a liquid photoinitiator primarily employed to initiate the photo polymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional vinyl monomers. It strikes a balance between low residual odor, minimal emissions after curing, and efficient polymerization .


Chemical Reactions Analysis

Upon exposure to UV or visible light, Irgacure 754 undergoes photolysis, leading to the generation of reactive species (such as radicals). These species initiate the polymerization process by crosslinking the unsaturated bonds in acrylates and other monomers. The specific reactions involve the cleavage of the photoinitiator molecule and subsequent interaction with the polymer matrix .

Scientific Research Applications

Photoinitiation in Polymerization

Irgacure, including variants like Irgacure 754, is primarily known for its efficiency as a photoinitiator for vinyl polymerization. Research conducted by Fouassier and Merlin (1980) using nanosecond spectroscopy techniques has provided crucial insights into the photophysical processes in the excited states of Irgacure. This study highlighted the evolution of radicals produced after laser excitation, recorded absorption spectra, and calculated lifetimes and quenching rate constants, offering valuable information about the photoinitiation process in polymerization (Fouassier & Merlin, 1980).

Biomedical and Tissue Engineering Applications

Irgacure 754 is also notable in the field of biomedical and tissue engineering. Coimbra et al. (2008) focused on the solubility of Irgacure® 2959, a related photoinitiator, in supercritical carbon dioxide. The study's results are significant for Irgacure 754 as well, considering the similar applications in photopolymerization of polymers and copolymers intended for biomedical use. This research underpins the potential of using Irgacure in radical polymerization reactions carried out in supercritical CO2, which could be beneficial for dispersion and precipitation polymerizations, or in developing interpenetrating polymer networks (IPNs) (Coimbra et al., 2008).

Drug Delivery Systems

In the realm of drug delivery systems, the impact of photoinitiators, including Irgacure variants, on the drug release behavior of hydrogels has been investigated. Şenol and Akyol (2018) researched hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA), employing different photo-initiators like Irgacure 2959. This study provides insights that can be extrapolated to the use of Irgacure 754 in similar contexts. It emphasizes the importance of photo-initiators in modulating the release rate and amount of pharmaceuticals in drug delivery systems (Şenol & Akyol, 2018).

Cytocompatibility in Biomedical Applications

The cytocompatibility of Irgacure with various cell lines is a crucial factor in its application in biomedical engineering. Williams et al. (2005) evaluated the cellular toxicity of ultraviolet-sensitive photoinitiators, including Irgacure 2959, on multiple cell populations. This study's findings are relevant for understanding the compatibility of Irgacure 754 in similar biomedical applications. It highlights the minimal toxicity of certain Irgacure variants across a range of mammalian cell types and species, indicating its potential suitability for biocompatible photopolymerizing systems in biomedical implants (Williams et al., 2005).

properties

IUPAC Name

2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOCEWASVZHBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905009
Record name Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irgacure 754

CAS RN

211510-16-6
Record name 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211510-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
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Record name Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
E Orozco-Guareño, F Santiago-Gutiérrez… - Journal of colloid and …, 2010 - Elsevier
… The hydrogels were prepared via free-radical solution polymerization using Irgacure 754 as a photoinitiator and ethylene glycol dimethacrylate as a cross-linking agent. Loading of …
Number of citations: 122 www.sciencedirect.com
Y Qi, L Li, Z Fang, J Zhong… - Journal of Applied Polymer …, 2014 - Wiley Online Library
… polymer network system composed of cycloaliphatic polyurethane acrylate, trimethylolpropane triacrylate, cycloaliphatic epoxy resin, free-radical photoinitiator Irgacure 754 and cationic …
Number of citations: 16 onlinelibrary.wiley.com
GA Appuhamillage, DR Berry, CE Benjamin… - Polymer …, 2019 - Wiley Online Library
… After adding Irgacure-754 (1 µL) the mixture was gently stirred at 4 C for 5 h to obtain a … Irgacure-754 (1 µL) was added and the mixture was gently stirred at 4 C for 5 h to obtain a …
Number of citations: 35 onlinelibrary.wiley.com
Y Qi, K Li, K Li, B Hu, X Wang - Progress in Organic Coatings, 2017 - Elsevier
… polymer network system composed of cycloaliphatic polyurethane acrylate, trimethylolpropane triacrylate, cycloaliphatic epoxy resin, free-radical photoinitiator Irgacure 754 and cationic …
Number of citations: 9 www.sciencedirect.com
Y Qi, L Li, Z Fang, J Zhong, Q Dong - Polymer Composites, 2015 - Wiley Online Library
… acrylate (CPUA) and reactive diluent trimethylolpropane trimethaacrylate (TMPTMA) with the same weight (coded as UT) in the presence of free free-radical photoinitiator Irgacure 754. …
Number of citations: 7 onlinelibrary.wiley.com
T Wang, GS Liu, Y Luo, BR Yang - SID Symposium Digest of …, 2022 - Wiley Online Library
… Irgacure 754 as photoinitiator was added into the AgNW dispersion for curing HMPC with UV light. When subjected to UV exposure, Irgacure 754 with two phenylglyoxylic acid ester …
Number of citations: 2 sid.onlinelibrary.wiley.com
DRB GayanAAppuhamillage, MAL CandaceEBenjamin… - 2019 - labs.utdallas.edu
… After adding Irgacure-754 (1 μL) the mixture was gently stirred at 4 ∘C for 5 h to obtain a … Irgacure-754 (1 μL) was added and the mixture was gently stirred at 4 ∘C for 5 h to obtain a …
Number of citations: 0 labs.utdallas.edu
GS Liu, T Wang, Y Wang, H Zheng, Y Chen, Z Zeng… - Nano Research, 2022 - Springer
… Irgacure 754 as a photoinitiator is added into the AgNW dispersion for curing HMPC with UV light. When subjected to UV exposure, Irgacure 754 with two phenylglyoxylic acid ester …
Number of citations: 16 link.springer.com
Y Tokuda, S Oku, T Yamada, M Takahashi… - Journal of Materials …, 2011 - cambridge.org
… PA was mixed with this precursor if required, and 0.3 wt% Irgacure 754 was then added to the precursor and the resulting mixture was poured into a polydimethylsiloxane mold. This …
Number of citations: 9 www.cambridge.org
H Kim - Journal of the Semiconductor & Display Technology, 2014 - koreascience.kr
… 광개시제로는 Ciba社의 αhydroxyketone계 IRGACURE 184, phenylglyoxylate계 IRGACURE 754, α-aminoketone계 IRGACURE 907, mono acyl phosphine계 DAROCUR TPO 를 사용…
Number of citations: 0 koreascience.kr

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